4-Pyrimidinamine, 6-chloro-2-(((1S)-1-(3-methylfuro(2,3-c)pyridin-5-yl)ethyl)thio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-6-Chloro-2-((1-(3-methylfuro[2,3-c]pyridin-5-yl)ethyl)thio)pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a chloro group, a furo-pyridine moiety, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Chloro-2-((1-(3-methylfuro[2,3-c]pyridin-5-yl)ethyl)thio)pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the furo-pyridine moiety: This step involves the cyclization of appropriate precursors under specific conditions to form the furo[2,3-c]pyridine ring.
Introduction of the chloro group: The chloro group is introduced through a halogenation reaction, often using reagents like thionyl chloride or phosphorus pentachloride.
Thioether formation: The thioether linkage is formed by reacting the intermediate with a thiol compound under suitable conditions, such as the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-6-Chloro-2-((1-(3-methylfuro[2,3-c]pyridin-5-yl)ethyl)thio)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alkoxides, in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated derivatives.
Substitution: Amino or alkoxy derivatives.
Scientific Research Applications
(S)-6-Chloro-2-((1-(3-methylfuro[2,3-c]pyridin-5-yl)ethyl)thio)pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of (S)-6-Chloro-2-((1-(3-methylfuro[2,3-c]pyridin-5-yl)ethyl)thio)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar pyrimidine core and have been studied for their anticancer activities.
Furo[2,3-d]pyrimidine derivatives: These compounds also contain a furo-pyrimidine moiety and exhibit various biological activities.
Uniqueness
(S)-6-Chloro-2-((1-(3-methylfuro[2,3-c]pyridin-5-yl)ethyl)thio)pyrimidin-4-amine is unique due to its specific combination of functional groups and its stereochemistry. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
CAS No. |
185219-94-7 |
---|---|
Molecular Formula |
C14H13ClN4OS |
Molecular Weight |
320.8 g/mol |
IUPAC Name |
6-chloro-2-[(1S)-1-(3-methylfuro[2,3-c]pyridin-5-yl)ethyl]sulfanylpyrimidin-4-amine |
InChI |
InChI=1S/C14H13ClN4OS/c1-7-6-20-11-5-17-10(3-9(7)11)8(2)21-14-18-12(15)4-13(16)19-14/h3-6,8H,1-2H3,(H2,16,18,19)/t8-/m0/s1 |
InChI Key |
HVJJCKGACVVWRD-QMMMGPOBSA-N |
Isomeric SMILES |
CC1=COC2=CN=C(C=C12)[C@H](C)SC3=NC(=CC(=N3)Cl)N |
Canonical SMILES |
CC1=COC2=CN=C(C=C12)C(C)SC3=NC(=CC(=N3)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.